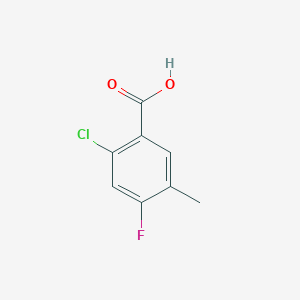

Ácido 2-cloro-4-fluoro-5-metilbenzoico

Descripción general

Descripción

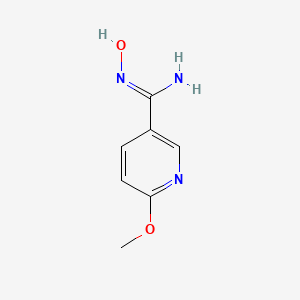

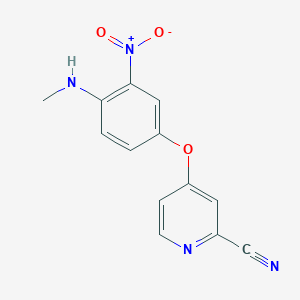

2-Chloro-4-fluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 . It has a molecular weight of 188.59 g/mol . This compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-fluoro-5-methylbenzoic acid is 1S/C8H6ClFO2/c1-4-2-5 (8 (11)12)6 (9)3-7 (4)10/h2-3H,1H3, (H,11,12) . The canonical SMILES structure is CC1=CC (=C (C=C1F)Cl)C (=O)O .Physical And Chemical Properties Analysis

2-Chloro-4-fluoro-5-methylbenzoic acid has a molecular weight of 188.58 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 188.0040353 g/mol . The topological polar surface area is 37.3 Ų , and it has a heavy atom count of 12 .Aplicaciones Científicas De Investigación

Propiedades Básicas

“Ácido 2-cloro-4-fluoro-5-metilbenzoico” es un compuesto químico con el Número CAS: 208165-96-2. Tiene un peso molecular de 188.59 y generalmente se almacena a temperatura ambiente .

Información de Seguridad

Este compuesto está etiquetado con la palabra de advertencia “Advertencia” y tiene frases de riesgo H302, H315, H319 y H335. Las medidas de precaución incluyen P280 y P305+P351+P338 .

Papel en Sistemas Supramoleculares de Cristales Líquidos

Este compuesto se ha utilizado en la síntesis de nuevos cristales líquidos unidos por enlaces de hidrógeno (HBLC). Estos HBLC se preparan con aceptores de protones de base de Schiff que contienen 8 y 18 carbonos en la cadena alquílica y el donador de protones con ácidos benzoicos 4-sustituidos . Todos los compuestos exhiben mesofases esmécticas A, con uno de los compuestos que exhibe propiedades LC por debajo de 298 K .

Contribución a la Estabilidad Térmica

Es interesante notar que los HBLC sustituidos con etoxilo exhiben un amplio rango de estabilidad térmica . Esto sugiere que el “this compound” podría desempeñar un papel en la mejora de la estabilidad térmica de ciertos compuestos.

Papel en el Modelado Químico Cuántico

Los estudios de modelado químico cuántico en estas moléculas revelaron la reducción en la brecha de energía HOMO-LUMO en aproximadamente 0.3 eV para compuestos que contienen oxígeno, lo que los hace más reactivos químicamente al donar electrones (+I) a los núcleos aromáticos .

Uso Potencial en Materiales LC Innovadores

Estos materiales proporcionan un avance significativo en el diseño de materiales LC innovadores . Esto sugiere que el “this compound” podría ser un componente valioso en el desarrollo de nuevos materiales de cristal líquido.

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution and oxidation . The presence of chlorine, fluorine, and a methyl group on the benzene ring of this compound could potentially influence its reactivity and interaction with its targets.

Biochemical Pathways

It is known that benzoic acid derivatives can influence a variety of biochemical processes, depending on their specific chemical structure and the nature of their interactions with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-methylbenzoic acid. Factors such as temperature, pH, and the presence of other substances can influence the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPVKGJYOAKBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271610 | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208165-96-2 | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208165-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2',7'-Tribromo-9,9'-spirobi[fluorene]](/img/structure/B1646493.png)

![Ethyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1646517.png)

![1-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1646523.png)